2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid is a chemical compound that features a pyridine ring substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid typically involves the coupling of 6-bromo-2-chloropyridine with decanoic acid. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and esterification . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: Halogen atoms in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid involves its interaction with specific molecular targets. The bromine and chlorine atoms in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The decanoic acid moiety can interact with lipid membranes, potentially affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-6-chloropyridine: Shares the pyridine ring with bromine and chlorine substitutions but lacks the decanoic acid moiety.
2-Chloropyridine-3-boronic acid: Contains a pyridine ring with a chlorine atom and a boronic acid group.
Uniqueness: 2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid is unique due to the presence of both the halogenated pyridine ring and the decanoic acid moiety.
Eigenschaften
CAS-Nummer |
62805-23-6 |
---|---|
Molekularformel |
C15H21BrClNO3 |
Molekulargewicht |
378.69 g/mol |
IUPAC-Name |
2-(6-bromo-2-chloropyridin-3-yl)oxydecanoic acid |
InChI |
InChI=1S/C15H21BrClNO3/c1-2-3-4-5-6-7-8-12(15(19)20)21-11-9-10-13(16)18-14(11)17/h9-10,12H,2-8H2,1H3,(H,19,20) |
InChI-Schlüssel |
WGICJAXMYMWQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=O)O)OC1=C(N=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.